molecular formula C21H25NO4 B6328130 3-{[(Tert-butoxy)carbonyl](diphenylmethyl)amino}propanoic acid CAS No. 2109562-89-0

3-{[(Tert-butoxy)carbonyl](diphenylmethyl)amino}propanoic acid

Cat. No.: B6328130
CAS No.: 2109562-89-0
M. Wt: 355.4 g/mol
InChI Key: POFDIJALGJIKON-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions.

Mechanism of Action

Mode of Action

The compound interacts with its targets through the formation of peptide bonds. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Biochemical Pathways

The compound is involved in the biochemical pathway of dipeptide synthesis .

Result of Action

The action of the compound results in the formation of dipeptides in satisfactory yields within 15 minutes . This suggests that the compound could be efficient in reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is partially miscible in water but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the compound’s action could be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of an amino acid with a Boc group. One common method involves the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining safety and efficiency standards.

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Coupling reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used for forming amide bonds.

Major Products Formed

    Deprotection: The major product is the free amine, which can further react to form various derivatives.

    Substitution: Formation of peptides or other amide-containing compounds.

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific structure, which includes a diphenylmethyl group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

3-[benzhydryl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22(15-14-18(23)24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFDIJALGJIKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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